molecular formula C10H10N2 B074999 3,6-Dimethyl-1,8-naphthyridine CAS No. 1199-13-9

3,6-Dimethyl-1,8-naphthyridine

Cat. No. B074999
CAS RN: 1199-13-9
M. Wt: 158.2 g/mol
InChI Key: MHFULTGMHKWZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound with the chemical formula C12H11N. It is a yellow crystalline powder with a melting point of 114-116°C. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,6-Dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,6-Dimethyl-1,8-naphthyridine are complex and varied. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining normal tissue homeostasis. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating various inflammatory diseases. In addition, this compound has been shown to have antimicrobial and antifungal properties, which may make it useful for treating infections caused by these organisms.

Advantages And Limitations For Lab Experiments

One advantage of using 3,6-Dimethyl-1,8-naphthyridine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields of scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 3,6-Dimethyl-1,8-naphthyridine. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which may have potential as anticancer agents. Another area of interest is the development of fluorescent probes for detecting metal ions in biological systems, which may have applications in the field of bioimaging. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3,6-Dimethyl-1,8-naphthyridine involves the reaction of 3,6-dimethylnicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine in the presence of a base, such as triethylamine, to yield 3,6-Dimethyl-1,8-naphthyridine. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

3,6-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. In addition, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

1199-13-9

Product Name

3,6-Dimethyl-1,8-naphthyridine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

3,6-dimethyl-1,8-naphthyridine

InChI

InChI=1S/C10H10N2/c1-7-3-9-4-8(2)6-12-10(9)11-5-7/h3-6H,1-2H3

InChI Key

MHFULTGMHKWZEJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1)N=CC(=C2)C

Canonical SMILES

CC1=CC2=C(N=C1)N=CC(=C2)C

synonyms

3,6-Dimethyl-1,8-naphthyridine

Origin of Product

United States

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